

"physicochemical characteristics of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

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An In-depth Technical Guide on 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione (TZD) family.^[1] It is a crucial synthetic intermediate in the development of thiazolidinedione-based pharmaceuticals, most notably as a precursor in the synthesis of antidiabetic drugs like Pioglitazone.^{[1][2][3]} The core structure consists of a five-membered ring containing sulfur and nitrogen, with two carbonyl groups at positions 2 and 4, and a 4-hydroxybenzyl substituent at position 5.^[1] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its biological context as an intermediate for potent therapeutic agents.

Physicochemical Characteristics

The key physicochemical properties of **5-(4-Hydroxybenzyl)thiazolidine-2,4-dione** are summarized below. These parameters are essential for understanding its behavior in various chemical and biological systems, aiding in formulation, synthesis optimization, and pharmacokinetic modeling.

Property	Value	Source
IUPAC Name	5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione	[4]
CAS Number	74772-78-4	[1] [2] [4]
Molecular Formula	C ₁₀ H ₉ NO ₃ S	[1] [2] [4]
Molecular Weight	223.25 g/mol	[1] [2] [4]
Appearance	White to off-white or light yellow solid/powder	[2]
Melting Point	145-147°C	[2]
Boiling Point	471.5 ± 18.0 °C (Predicted)	[2]
Density	1.450 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	6.38 ± 0.50 (Predicted)	[2]
XLogP3	1.7	[1] [4]
Solubility	Slightly soluble in DMSO (with heating) and Methanol	[2]
Storage	Sealed in dry, Room Temperature	[2]

Experimental Protocols

The synthesis of **5-(4-Hydroxybenzyl)thiazolidine-2,4-dione** is typically achieved through a two-step process involving an initial Knoevenagel condensation followed by a reduction reaction.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Synthesis of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (Intermediate)

This step involves the Knoevenagel condensation of 4-hydroxybenzaldehyde with 2,4-thiazolidinedione.[\[1\]](#)[\[6\]](#)

- Reagents and Materials:

- 4-hydroxybenzaldehyde
- 2,4-thiazolidinedione
- Toluene (Solvent)
- Piperidine (Catalyst)[\[3\]](#)
- Benzoic Acid (Catalyst)[\[3\]](#)
- Methanol (for washing)
- Reaction flask with a reflux condenser

- Methodology:

- To a suitable reaction flask, add 4-hydroxybenzaldehyde (e.g., 20 g) and 2,4-thiazolidinedione (e.g., 23 g) to toluene (e.g., 400 mL).[\[3\]](#)
- Stir the mixture at room temperature.[\[3\]](#)
- Add piperidine (e.g., 4.46 mL) and benzoic acid (e.g., 5 g) as catalysts to the mixture.[\[3\]](#)
- Heat the mixture to reflux and maintain for approximately 5 hours, allowing for the removal of water.[\[3\]](#)
- After the reaction is complete, cool the mixture slowly to room temperature.[\[3\]](#)
- Add methanol (e.g., 50 mL) and stir for an additional 30 minutes to precipitate the product.[\[3\]](#)
- Filter the resulting bright yellow solid, wash it with methanol, and dry at 60°C to obtain 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.[\[3\]](#)

Reduction to 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

The intermediate is reduced to yield the final target compound.[\[3\]](#)[\[5\]](#)

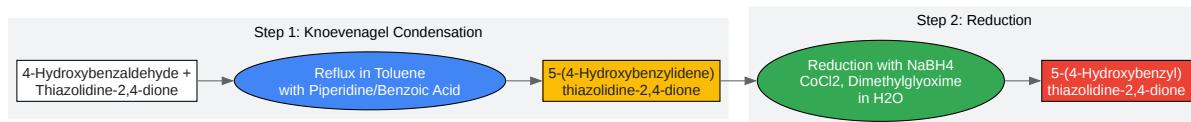
- Reagents and Materials:

- 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione
- Sodium borohydride (NaBH₄) (Reducing agent)[3]
- Cobalt chloride (CoCl₂) (Metal catalyst)[3]
- Dimethylglyoxime (Ligand)[3]
- Water (Solvent)[3]
- Acetic Acid (for pH adjustment)[3]

- Methodology:

- The reduction is performed in an aqueous basic solution using NaBH₄ as the reducing agent, CoCl₂ as a metal catalyst, and dimethylglyoxime as a ligand.[3][5]
- The reaction reduces the exocyclic double bond of the benzylidene group.[5]
- Following the reduction, the reaction is terminated by slowly adding an acid, such as acetic acid, to adjust the pH to 6-7, which precipitates the product.[3]
- The precipitated solid is filtered and washed with water.[3]
- The product is then dried under reduced pressure at 60°C to yield **5-(4-hydroxybenzyl)thiazolidine-2,4-dione**.[3]

Synthesis Workflow Diagram

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Caption: Synthetic pathway for **5-(4-Hydroxybenzyl)thiazolidine-2,4-dione**.

Biological Context and Mechanism of Action

While **5-(4-hydroxybenzyl)thiazolidine-2,4-dione** is primarily a synthetic intermediate, its derivatives are potent biological agents.^[1] The thiazolidinedione class of compounds are well-known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR- γ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.^{[7][8][9]}

Mechanism of Action (Thiazolidinediones):

- Ligand Binding: A TZD derivative enters the cell and binds to the ligand-binding domain (LBD) of PPAR- γ , which exists as a heterodimer with the Retinoid X Receptor (RXR).^{[8][9]}
- Conformational Change: This binding induces a conformational change in the PPAR- γ /RXR complex, causing the release of corepressor proteins and the recruitment of coactivator proteins.
- Gene Transcription: The activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.^[8]
- Biological Response: This leads to the transcription of genes involved in insulin signaling, glucose uptake (e.g., GLUT4), and lipid metabolism, ultimately resulting in improved insulin sensitivity and lower blood glucose levels.^{[8][9]}

Derivatives of the thiazolidinedione scaffold have also been investigated for a range of other biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][6][10]

PPAR-γ Signaling Pathway Diagram

Caption: Generalized signaling pathway for Thiazolidinedione (TZD) agonists.

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- To cite this document: BenchChem. ["physicochemical characteristics of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b029171#physicochemical-characteristics-of-5-4-hydroxybenzyl-thiazolidine-2-4-dione>]

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